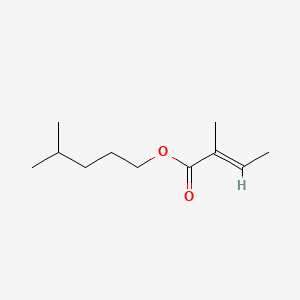

4-Methylpentyl 2-methylcrotonate

Description

Significance of the 2-Methylcrotonate Moiety in Organic Synthesis and Natural Product Analogues

The 2-methylcrotonate moiety is a specific type of crotonate structure that features a methyl group at the second carbon position of the crotonic acid backbone. This structural feature has implications for its reactivity and its presence in various natural and synthetic compounds.

In organic synthesis, the α,β-unsaturated system of the 2-methylcrotonate moiety makes it susceptible to nucleophilic attack, particularly in conjugate addition reactions. This reactivity is harnessed by chemists to construct more complex molecules. The steric hindrance provided by the methyl group can also influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules.

While specific research on 2-methylcrotonate in natural products is not extensively detailed in the provided results, related crotonate structures are found in nature. For instance, methyl crotonate has been identified in fruits such as Annona muricata (soursop), Carica papaya (papaya), and Mangifera indica (mango). nih.gov Furthermore, the broader class of crotonates has been a subject of interest in the synthesis of bio-based polymers. For example, crotonic acid can be derived from the thermal degradation of poly(3-hydroxybutyrate), a biopolymer produced by bacteria. acs.orgnih.gov

The study of various crotonate esters, including those with different alkyl groups, is an active area of research. For instance, the polymerization of alkyl crotonates like ethyl crotonate and n-propyl crotonate has been investigated. acs.org The synthesis and properties of other substituted crotonates, such as citronellyl methylcrotonate, are also explored for their potential applications. incidecoder.com

Contemporary Research Focus on Branched-Chain Esters, with an Emphasis on 4-Methylpentyl 2-Methylcrotonate

Contemporary chemical research has shown a growing interest in branched-chain esters due to their unique properties and potential applications. The branching in the alcohol or acid portion of the ester can influence its physical properties, such as boiling point, viscosity, and solubility, as well as its biological activity.

This compound is a specific branched-chain ester with the chemical formula C11H20O2. ontosight.ai It is formed from the esterification of 2-methylcrotonic acid and 4-methylpentanol. ontosight.ai The synthesis of this compound typically involves reacting these two precursors in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under conditions that favor the formation of the ester, like heating and removal of the water byproduct. ontosight.ai

The properties of this compound are characteristic of esters; it is less polar than its parent carboxylic acid and alcohol, making it more volatile and less soluble in water. ontosight.ai

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.2788 g/mol flavscents.com |

| Synonyms | 2-butenoic acid, 2-methyl-, 4-methylpentyl ester, (2E)-; 4-methylpentyl (E)-2-methylbut-2-enoate flavscents.com |

| Assay | 95.00 to 100.00 flavscents.com |

Research into branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, which possess branched hydrocarbon side chains, highlights the significance of branched structures in biological systems. nih.govnih.gov These amino acids are crucial for protein synthesis and metabolic regulation. nih.gov The catabolism of BCAAs involves enzymes like branched-chain aminotransferase (BCAT) and leads to the formation of branched-chain α-keto acids. nih.gov Alterations in BCAA metabolism have been linked to various health conditions. nih.govbiorxiv.org While not directly an amino acid, the study of branched structures in molecules like this compound can provide insights into how such structures influence chemical and physical behavior, which may have implications for various applications, including as fragrance ingredients. researchgate.netnih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

94135-07-6 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

4-methylpentyl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-5-10(4)11(12)13-8-6-7-9(2)3/h5,9H,6-8H2,1-4H3/b10-5+ |

InChI Key |

IGQMPEJHZCJCHT-BJMVGYQFSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OCCCC(C)C |

Canonical SMILES |

CC=C(C)C(=O)OCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Dynamics of 4 Methylpentyl 2 Methylcrotonate

Esterification Pathways: A Comprehensive Investigation

The formation of 4-methylpentyl 2-methylcrotonate is achieved through various esterification pathways. The most common of these is the direct esterification of 2-methylcrotonic acid with 4-methylpentanol. Alternative routes, such as transesterification from another ester of 2-methylcrotonic acid, are also viable.

Acid-Catalyzed Esterification: Mechanistic Elucidation and Optimization

The acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, is a widely used method for producing esters. operachem.comcerritos.edutamu.educommonorganicchemistry.commasterorganicchemistry.com This reversible reaction involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

Mechanism: The reaction mechanism proceeds through a series of equilibrium steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com To drive the equilibrium towards the product side, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed, often by azeotropic distillation. operachem.com

| Parameter | Typical Range | Effect on Yield |

|---|---|---|

| Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | Increasing the molar ratio of the alcohol can shift the equilibrium towards the product, increasing the yield. |

| Catalyst Concentration (wt% of reactants) | 1-5% | Higher catalyst concentration generally increases the reaction rate, but can also lead to side reactions and purification challenges. |

| Temperature (°C) | 80-120 | Higher temperatures increase the reaction rate but can also promote side reactions such as polymerization of the unsaturated ester. |

| Reaction Time (h) | 2-24 | Longer reaction times can lead to higher conversion, but the reaction will eventually reach equilibrium. |

Base-Catalyzed Esterification: Process Parameters and Selectivity Control

Base-catalyzed esterification, particularly transesterification, offers an alternative route to this compound. This method involves the reaction of an ester of 2-methylcrotonic acid (e.g., methyl 2-methylcrotonate) with 4-methylpentanol in the presence of a base catalyst.

Process Parameters: Common base catalysts include sodium hydroxide, potassium hydroxide, and sodium methoxide. The reaction is typically carried out under anhydrous conditions to prevent saponification of the ester. Key process parameters that influence the reaction include the type and concentration of the catalyst, the molar ratio of the alcohol to the starting ester, temperature, and reaction time.

| Parameter | Typical Conditions | Impact on Reaction |

|---|---|---|

| Catalyst | NaOH, KOH, NaOCH₃ | Strong bases are required to deprotonate the alcohol, forming a nucleophilic alkoxide. |

| Molar Ratio (Alcohol:Ester) | Excess alcohol | Drives the equilibrium towards the desired product. |

| Temperature | Room temperature to reflux | Affects the reaction rate. Higher temperatures can lead to faster conversion but may also cause side reactions. |

| Solvent | Typically the alcohol reactant | Using the reactant alcohol as the solvent helps to drive the equilibrium. |

Selectivity Control: A key challenge in the synthesis of α,β-unsaturated esters is the potential for Michael addition, where a nucleophile adds to the β-carbon of the double bond. In base-catalyzed transesterification, the alkoxide can potentially act as a nucleophile for Michael addition. Careful control of reaction conditions, such as using a non-nucleophilic base or controlling the temperature, is crucial to ensure selectivity for the desired transesterification reaction over competing side reactions.

Enzymatic and Biocatalytic Approaches to 2-Methylcrotonate Ester Synthesis

Enzymatic synthesis, utilizing lipases as biocatalysts, presents a green and selective alternative for the production of esters like this compound. nih.gov Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity.

Methodology: Immobilized lipases are commonly employed to facilitate catalyst recovery and reuse. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester synthesis. Important parameters to optimize include the choice of lipase, the solvent, temperature, water activity, and the molar ratio of substrates.

Kinetic and Thermodynamic Parameters Governing this compound Formation

Understanding the kinetic and thermodynamic parameters is essential for designing and optimizing the synthesis of this compound.

Kinetics: The rate of esterification is influenced by factors such as temperature, catalyst concentration, and the concentration of reactants. For acid-catalyzed esterification, the reaction is often modeled as a second-order reversible reaction. The activation energy for the esterification of carboxylic acids is a key kinetic parameter that determines the temperature dependence of the reaction rate.

Thermodynamics: Esterification is a reversible reaction, and its equilibrium position is governed by the change in Gibbs free energy (ΔG). The equilibrium constant (Keq) is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction. While specific thermodynamic data for the formation of this compound is not available, esterification reactions are generally slightly exothermic.

Regio- and Stereoselectivity in the Synthesis of this compound

Regioselectivity: In the context of synthesizing this compound, regioselectivity primarily concerns the reaction at the carboxylic acid group of 2-methylcrotonic acid rather than addition to the carbon-carbon double bond. In standard esterification reactions, the carboxylic acid group is significantly more reactive towards nucleophilic attack by the alcohol than the double bond, leading to high regioselectivity for the desired ester.

Stereoselectivity: 2-Methylcrotonic acid exists as E and Z isomers. The stereochemistry of the starting material is generally retained in the final ester product under typical esterification conditions. Therefore, to synthesize a specific stereoisomer of this compound, the corresponding pure stereoisomer of 2-methylcrotonic acid should be used.

Exploration of Novel Synthetic Routes and Precursor Chemistry

While direct esterification remains the most common method, other novel synthetic routes for α,β-unsaturated esters are continually being explored. These can include olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, and various transition-metal-catalyzed cross-coupling reactions. rsc.org

Precursor Chemistry: The synthesis of this compound relies on the availability of its precursors, 2-methylcrotonic acid and 4-methylpentanol. 2-Methylcrotonic acid can be synthesized through various methods, including the oxidation of tiglaldehyde or the condensation of propanal with malonic acid. 4-Methylpentanol is commercially available and can be produced from the hydroformylation of isobutylene followed by hydrogenation.

Heterogeneous and Homogeneous Catalysis in Esterification Reactions

The esterification of a carboxylic acid with an alcohol is a reversible reaction, and catalysts are essential to accelerate the attainment of equilibrium and to favor the formation of the ester product. nih.gov The selection of a suitable catalyst, whether in a different phase (heterogeneous) or the same phase (homogeneous) as the reactants, is a critical factor in the synthesis of this compound.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, leading to excellent contact with the reactants and often resulting in high reaction rates at mild conditions. Traditional homogeneous catalysts for esterification are strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). nih.gov The mechanism of acid-catalyzed esterification typically involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Lewis acids, such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃), can also serve as homogeneous catalysts in esterification reactions. mdpi.com Their catalytic activity stems from their ability to coordinate with the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. mdpi.com For instance, titanium tetrachloride (TiCl₄) has been shown to be an effective mediator for the direct esterification of carboxylic acids. mdpi.com The proposed pathway involves the formation of an adduct between the carboxylic acid and TiCl₄, which then reacts with the alcohol to form the ester. mdpi.com

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of catalyst separation from the product mixture, reusability, and often, improved thermal stability. This simplifies the purification process and reduces waste, aligning with the principles of green chemistry. For the synthesis of esters like this compound, a variety of solid acid catalysts can be employed.

These catalysts typically possess acidic sites on their surface that facilitate the esterification reaction in a manner analogous to homogeneous acid catalysts. Examples of solid acid catalysts include:

Sulfonated Resins: Ion-exchange resins functionalized with sulfonic acid groups (e.g., Smopex-101) have demonstrated effectiveness in catalyzing the esterification of various acids and alcohols.

Metal Oxides: Nanosized metal oxides, such as titanium dioxide (TiO₂), can act as solid acid catalysts. mdpi.com Their catalytic performance is often related to the number of acidic sites on their surface. mdpi.com

Supported Acids: Sulfonic acid groups can be immobilized on inert supports like silica (SiO₂) or chitosan. nih.govmdpi.com For example, a TiFe₂O₄@SiO₂–SO₃H nanocomposite has been successfully used as a magnetically recoverable catalyst for esterification. nih.gov Chitosan functionalized with sulfonic acid groups has also been employed as a biocatalyst for the esterification of fatty acids. mdpi.com

The reaction mechanism on the surface of a solid acid catalyst involves the adsorption of the carboxylic acid and alcohol onto the active sites. The protonated carboxylic acid is then attacked by the adsorbed alcohol, followed by the desorption of the ester and water products.

Comparative Analysis and Reaction Dynamics

The choice between a homogeneous and a heterogeneous catalyst depends on various factors, including reaction kinetics, cost, and process considerations. While homogeneous catalysts often exhibit higher activity under milder conditions, their separation can be challenging. Heterogeneous catalysts, despite sometimes requiring more forcing reaction conditions, offer clear advantages in process design and catalyst recycling.

The kinetics of esterification reactions are influenced by temperature, catalyst concentration, and the molar ratio of reactants. An excess of one reactant, typically the alcohol, is often used to shift the equilibrium towards the formation of the ester. The removal of water, a byproduct of the reaction, through methods like azeotropic distillation, can also drive the reaction to completion. nih.gov

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Examples | H₂SO₄, p-TsOH, ZnCl₂, TiCl₄ | Sulfonated Resins, TiO₂, Zeolites, TiFe₂O₄@SiO₂–SO₃H |

| Reaction Conditions | Often milder (lower temperature and pressure) | May require higher temperatures |

| Reaction Rate | Generally faster due to better reactant-catalyst contact | Can be slower due to mass transfer limitations |

| Catalyst Separation | Difficult; often requires neutralization and extraction | Easy; filtration or magnetic separation |

| Catalyst Reusability | Typically not reusable | High potential for reuse over multiple cycles |

| Selectivity | Can be lower due to side reactions | Often higher due to shape-selective properties |

| Corrosion | High potential for corrosion of equipment | Generally less corrosive |

| Environmental Impact | Can generate more waste during workup | More environmentally benign due to catalyst recycling |

The following table presents hypothetical research findings for the synthesis of this compound to illustrate the potential outcomes of using different catalytic systems.

| Catalyst | Catalyst Type | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | Homogeneous | 1:3 | 80 | 6 | 85 |

| p-TsOH | Homogeneous | 1:3 | 100 (with Dean-Stark) | 4 | 92 |

| TiO₂ nanoparticles | Heterogeneous | 1:5 | 120 | 8 | 78 |

| Sulfonated Chitosan | Heterogeneous | 1:5 | 100 | 10 | 72 |

| TiFe₂O₄@SiO₂–SO₃H | Heterogeneous | 1:4 | 110 | 7 | 88 |

Advanced Spectroscopic and Structural Elucidation of 4 Methylpentyl 2 Methylcrotonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-methylpentyl 2-methylcrotonate, ¹H and ¹³C NMR spectroscopy are instrumental in confirming its constitution, configuration, and preferred solution-state conformation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit distinct signals for each unique proton environment. Based on its structure, a predictable pattern of chemical shifts, integrations, and spin-spin coupling can be anticipated. The vinylic proton on the crotonate moiety is expected to appear in the downfield region, typically between 5.5 and 7.0 ppm, due to the deshielding effect of the double bond and the carbonyl group. The protons of the methyl groups attached to the double bond will have characteristic chemical shifts. The protons on the 4-methylpentyl chain will show signals in the upfield region, with the methylene (B1212753) group adjacent to the ester oxygen (the O-CH₂ group) being the most downfield of the aliphatic protons, likely in the range of 3.8 to 4.2 ppm. The remaining aliphatic protons will appear at progressively lower chemical shifts, with the terminal methyl groups being the most shielded.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. For this compound, eleven distinct signals are expected. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 165-175 ppm. The two sp² hybridized carbons of the crotonate double bond will resonate in the 120-140 ppm region. The carbon of the O-CH₂ group will appear around 60-70 ppm, while the remaining aliphatic carbons will be found in the upfield region of the spectrum (10-40 ppm).

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic H | 5.5 - 7.0 | Quartet |

| O-CH₂ | 3.8 - 4.2 | Triplet |

| CH (on pentyl chain) | 1.5 - 1.8 | Multiplet |

| CH₂ (adjacent to CH) | 1.1 - 1.4 | Multiplet |

| CH₃ (on crotonate) | 1.8 - 2.1 | Doublet |

| CH₃ (on pentyl chain) | 0.8 - 1.0 | Doublet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Vinylic C (alpha) | 120 - 140 |

| Vinylic C (beta) | 120 - 140 |

| O-CH₂ | 60 - 70 |

| Aliphatic CH | 30 - 40 |

| Aliphatic CH₂ | 20 - 30 |

| Aliphatic CH₃ | 10 - 20 |

Mass Spectrometry (MS): Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This fragmentation is often predictable and can be used to deduce the structure of the molecule.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight of 184.28. chemeo.com Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement.

A prominent fragmentation pathway would involve the cleavage of the C-O bond of the ester, leading to the formation of an acylium ion from the 2-methylcrotonate portion and the loss of the 4-methylpentyl radical. Another likely fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available in the alkyl chain, which can lead to the elimination of a neutral alkene molecule. The fragmentation of the 4-methylpentyl chain itself would also produce a series of characteristic alkyl fragment ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Infrared (IR) and Raman Spectroscopy: Vibrational Signatures and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.

For this compound, the most prominent feature in the IR spectrum will be the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system will appear around 1650 cm⁻¹. The C-O stretching vibrations of the ester will result in two bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic and vinylic protons will be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Raman spectroscopy would be particularly useful for observing the C=C double bond stretching, as this is often a strong band in the Raman spectrum due to the change in polarizability during the vibration.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C=C (Alkene) | Stretch | 1640 - 1660 | Medium |

| C-O (Ester) | Stretch | 1000 - 1300 | Medium |

| sp³ C-H | Stretch | 2850 - 3000 | Medium-Strong |

| sp² C-H | Stretch | 3000 - 3100 | Medium |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires the compound to be in a crystalline form. To date, there is no publicly available information on a successful X-ray crystal structure determination for this compound.

Should a suitable crystal be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would definitively establish the (E)-configuration of the double bond and reveal the preferred conformation of the 4-methylpentyl chain in the crystal lattice. The packing of the molecules in the unit cell would also be elucidated, providing insights into intermolecular interactions.

Integration of Spectroscopic Data with Computational Chemistry for Structure Verification

In the absence of complete experimental data, or to further refine structural assignments, computational chemistry serves as a powerful predictive tool. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict NMR chemical shifts, vibrational frequencies, and other molecular properties.

By creating a 3D model of this compound, its geometry can be optimized to find the lowest energy conformation. Using this optimized geometry, theoretical NMR and IR spectra can be calculated. These predicted spectra can then be compared with the experimental data to confirm assignments and provide a deeper understanding of the structure-property relationships. For instance, discrepancies between predicted and experimental NMR chemical shifts could indicate conformational averaging or specific solvent effects not accounted for in the computational model. This iterative process of comparing experimental and computational results is a cornerstone of modern chemical research, enabling a robust and detailed structural characterization. mdpi.com

Theoretical and Computational Investigations of 4 Methylpentyl 2 Methylcrotonate

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 4-methylpentyl 2-methylcrotonate, these calculations would provide a detailed picture of its electronic structure.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, would further quantify the molecule's reactive nature. Fukui functions could also be calculated to predict the most likely sites for nucleophilic and electrophilic attack within the molecule. For an ester like this compound, this would help in understanding its susceptibility to reactions like hydrolysis.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -9.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 9.0 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 5.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 4.5 eV | Resistance to change in electron configuration |

Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

This compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations can be employed to explore its conformational landscape, revealing the most stable three-dimensional structures and the energy barriers between them. nih.gov By simulating the motion of the molecule over time, MD provides insights into its dynamic behavior. acs.org

These simulations would also be invaluable for studying intermolecular interactions. For instance, the interactions between molecules of this compound in a liquid state would determine its bulk properties. Furthermore, MD simulations can model the interaction of the ester with other molecules, such as water, to understand its solubility and behavior in aqueous environments. chemguide.co.uk The strength and nature of these interactions (e.g., van der Waals forces, dipole-dipole interactions) can be quantified. acs.org

Table 2: Illustrative Intermolecular Interaction Energies for a this compound Dimer

| Interaction Type | Estimated Energy (kJ/mol) | Contribution to Overall Stability |

| Van der Waals | -25 | Major attractive force |

| Electrostatic (Dipole-Dipole) | -10 | Significant contribution due to the polar ester group |

| Total Interaction Energy | -35 | Overall stability of the dimer |

Note: These are example values to illustrate the output of MD simulations and would require specific calculations to be verified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Human Biological Effects

As a fragrance ingredient, this compound is released into the environment, making it important to assess its potential impact on non-human organisms. Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.gov

For this compound, a QSAR study could be conducted to predict its aquatic toxicity, for example, towards organisms like Daphnia magna (water flea) or fish. nih.govnih.gov This would involve compiling a dataset of structurally similar esters with known toxicity data. Molecular descriptors (numerical representations of the molecule's properties) would then be calculated for each compound, and a statistical model would be built to correlate these descriptors with the observed toxicity. acs.org This model could then be used to predict the toxicity of this compound.

Table 3: Example of a QSAR Model for Predicting Acute Toxicity (LC50) of Esters to Daphnia magna

| Molecular Descriptor | Coefficient | Importance |

| LogP (Octanol-Water Partition Coefficient) | 0.85 | Positive correlation with toxicity |

| Molecular Weight | 0.15 | Minor positive correlation |

| Number of Rotatable Bonds | -0.20 | Negative correlation with toxicity |

Note: This table represents a simplified, hypothetical QSAR model. Actual models are typically more complex and require rigorous validation.

In Silico Design and Prediction of Novel 2-Methylcrotonate Analogues

Computational methods can be used to design novel analogues of this compound with potentially enhanced or modified properties, such as different scent profiles or improved biodegradability. cosmeticindex.com This process of in silico design involves generating virtual libraries of related molecules and then using computational screening to identify the most promising candidates. mdpi.com

For instance, one could systematically vary the alcohol or carboxylic acid portion of the ester and then use QSAR models to predict the odor characteristics of the resulting virtual compounds. Molecular docking studies could also be employed to predict how these new analogues might interact with olfactory receptors. This approach can significantly accelerate the discovery of new fragrance and flavor compounds by prioritizing the synthesis of molecules with the highest probability of success. ntnu.no

Mechanistic Computational Studies of this compound Reactivity

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For this compound, a key reaction of interest is its hydrolysis, the cleavage of the ester bond by water. DFT calculations can be used to map out the entire reaction pathway for both acid-catalyzed and base-catalyzed hydrolysis. researchgate.netnih.gov

These studies would involve identifying the transition state structures and calculating the activation energies for each step of the reaction. This information would provide a detailed understanding of how the reaction proceeds and what factors influence its rate. nih.gov For example, the calculations could reveal whether the reaction proceeds through a concerted or a stepwise mechanism. Such insights are crucial for understanding the stability and environmental fate of the compound.

Environmental Transformations and Degradation Pathways of 4 Methylpentyl 2 Methylcrotonate

Photochemical Degradation in Aqueous and Atmospheric Phases

Once released into the environment, 4-Methylpentyl 2-methylcrotonate is subject to photochemical degradation, primarily in the atmosphere. As a volatile organic compound, it is expected to partition significantly into the air. researchgate.net In the gas phase, the dominant degradation process will be its reaction with hydroxyl (•OH) radicals, which are ubiquitously present in the troposphere. researchgate.net The double bond in the 2-methylcrotonate moiety makes the molecule susceptible to rapid attack by •OH radicals. This reaction leads to the formation of various oxygenated products and contributes to the formation of photochemical smog.

In aqueous environments, direct photolysis is less likely to be a significant degradation pathway unless the compound absorbs light in the environmentally relevant spectrum (>290 nm). However, indirect photolysis, mediated by sensitizers such as dissolved organic matter (DOM), can occur. chemrxiv.org These sensitizers can absorb sunlight and produce reactive oxygen species, such as singlet oxygen and hydroxyl radicals, which can then react with and degrade the ester. chemrxiv.org

Table 1: Predicted Atmospheric Degradation of this compound This table presents predicted data based on the behavior of similar unsaturated esters.

| Parameter | Predicted Value/Information | Source/Rationale |

| Primary Atmospheric Sink | Reaction with hydroxyl (•OH) radicals | researchgate.net |

| Predicted Atmospheric Half-life | Hours to a few days | Based on typical reaction rates of unsaturated esters with •OH radicals. |

| Primary Degradation Products | Carbonyls (aldehydes, ketones), organic acids, and other oxygenated compounds | General products from the atmospheric oxidation of unsaturated VOCs. |

| Contribution to Ozone Formation | Likely contributes to photochemical ozone formation | As a reactive VOC, it can participate in the complex chemical reactions that produce ground-level ozone. |

Hydrolytic Stability and Hydrolysis Kinetics in Environmental Matrices

Hydrolysis is a key degradation pathway for esters in aqueous environments, breaking the ester bond to form a carboxylic acid and an alcohol. chemguide.co.uk The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is slow at neutral pH but is catalyzed by both acids and bases. chemguide.co.ukacs.org

The structure of this compound suggests a moderate susceptibility to hydrolysis. The branching in the 4-methylpentyl alcohol portion and the methyl group on the crotonate moiety may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to linear, unbranched esters. lubesngreases.comresearchgate.net However, the electron-withdrawing effect of the double bond in the crotonate group can make the carbonyl carbon more susceptible to nucleophilic attack by water. rsc.org

Under typical environmental conditions (pH 5-9), the hydrolysis half-life of this compound is expected to range from days to months. In more acidic or alkaline industrial wastewater, the degradation would be significantly faster. acs.org The primary hydrolysis products would be 2-methylcrotonic acid and 4-methylpentanol.

Table 2: Predicted Hydrolytic Fate of this compound This table presents predicted data based on the principles of ester hydrolysis.

| Environmental Condition | Predicted Hydrolysis Rate | Primary Products | Source/Rationale |

| Neutral pH (e.g., surface water) | Slow to moderate | 2-Methylcrotonic Acid, 4-Methylpentanol | chemguide.co.uk |

| Acidic Conditions (e.g., some industrial effluents) | Accelerated | 2-Methylcrotonic Acid, 4-Methylpentanol | acs.org |

| Alkaline Conditions (e.g., some soils, cleaning products) | Significantly accelerated | Sodium or potassium salt of 2-Methylcrotonic Acid, 4-Methylpentanol | chemguide.co.uk |

Biodegradation Mechanisms and Microbial Metabolites in Aquatic and Soil Systems

Biodegradation is a crucial process for the ultimate removal of this compound from the environment. Microorganisms in soil and aquatic systems possess enzymes, such as esterases and hydrolases, that can break down the ester. nih.gov The process typically begins with the hydrolytic cleavage of the ester bond, yielding 2-methylcrotonic acid and 4-methylpentanol. nih.gov

Both of these initial metabolites are generally expected to be biodegradable. 4-Methylpentanol, a branched-chain alcohol, can be oxidized by microorganisms. The 2-methylcrotonic acid, an unsaturated carboxylic acid, can be further metabolized through pathways such as beta-oxidation, similar to fatty acids. nih.govnih.gov The presence of the double bond and branching may influence the rate and specific pathways of degradation. nih.govnih.gov Complete mineralization would result in the formation of carbon dioxide and water.

The rate of biodegradation will depend on various environmental factors, including the microbial population present, temperature, oxygen availability, and nutrient levels. nih.gov

Table 3: Predicted Biodegradation of this compound This table presents predicted information based on the biodegradation of similar organic esters.

| Process | Description | Key Microbial Enzymes | Expected Metabolites |

| Initial Step | Hydrolysis of the ester linkage. | Esterases, Hydrolases | 2-Methylcrotonic Acid, 4-Methylpentanol |

| Subsequent Steps | Aerobic degradation of the alcohol and carboxylic acid. | Oxidases, Dehydrogenases | Further oxidized intermediates, leading to CO2 and water. |

| Overall Fate | Expected to be biodegradable under aerobic conditions. | - | Carbon Dioxide, Water, Microbial Biomass |

Sorption and Transport Phenomena in Environmental Compartments

The transport and distribution of this compound in the environment are influenced by its tendency to sorb to soil organic carbon and sediments. cdc.gov The sorption behavior is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). As a moderately hydrophobic compound, it is expected to have a moderate tendency to sorb to organic matter in soil and sediment. nih.gov This sorption will reduce its mobility in the subsurface and its bioavailability for microbial degradation. nih.gov

Factors influencing sorption include the organic carbon content of the soil or sediment, soil pH, and the presence of other organic pollutants. nih.gov Due to its volatility, a significant fraction of this compound released to soil or water surfaces is likely to volatilize into the atmosphere rather than leaching into groundwater. researchgate.netsnv63.ru

Table 4: Predicted Sorption Behavior of this compound This table presents predicted data based on the properties of similar volatile organic compounds.

| Parameter | Predicted Behavior | Influencing Factors | Source/Rationale |

| Soil and Sediment Sorption | Moderate sorption to organic matter. | Soil organic carbon content, clay content, pH. | nih.govnih.gov |

| Mobility in Soil | Moderately mobile, but volatilization is a competing process. | Sorption coefficient (Koc), volatility. | snv63.ru |

| Transport in Water | Can be transported with water flow, but volatilization from the surface is likely. | Water solubility, current velocity. | researchgate.net |

Development of Predictive Models for Environmental Fate

Due to the vast number of chemicals in commerce, it is often impractical to have experimental data for every compound. Therefore, Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the environmental fate of chemicals like this compound. nih.gov These models use the molecular structure of a compound to predict its physicochemical properties and degradation rates.

For this compound, QSPR models could be used to estimate properties such as its octanol-water partition coefficient (log Kow), which is related to its bioaccumulation potential and sorption behavior, as well as its atmospheric half-life and biodegradation rates. nih.govnih.gov The accuracy of these models depends on the quality and diversity of the training data sets, which ideally would include data from structurally similar unsaturated and branched esters. nih.gov Publicly available models, such as those developed under regulations like REACH, can provide initial estimates for persistency in different environmental compartments. nih.gov

Table 5: Application of Predictive Models for this compound This table outlines the utility of QSPR models for this compound.

| Predicted Property | Modeling Approach | Importance for Environmental Assessment |

| Log Kow (Octanol-Water Partition Coefficient) | QSPR based on molecular fragments or topological indices. | Predicts bioaccumulation potential and sorption to organic matter. |

| Atmospheric Half-life | Models based on reaction rates with atmospheric oxidants (e.g., •OH). | Assesses persistence in the atmosphere and potential for long-range transport. |

| Biodegradation Half-life | Classification models (e.g., persistent vs. non-persistent) or regression models. | Determines persistence in soil and water. |

| Sorption Coefficient (Koc) | QSPR models correlating with molecular descriptors. | Predicts mobility in soil and partitioning to sediment. |

Non Human Biological Interactions and Biotransformation of 4 Methylpentyl 2 Methylcrotonate

Ecological Roles in Plant-Insect Chemical Ecology (e.g., semiochemical activity)

Although 4-methylpentyl 2-methylcrotonate has not been identified as a naturally occurring semiochemical, its ester functionality is common among compounds that mediate plant-insect interactions. Semiochemicals are signaling molecules that affect the behavior of other organisms nih.govplantprotection.pl. Esters, in particular, are a significant class of volatile compounds released by plants that can act as kairomones, attracting insects to a food source or oviposition site nih.gov.

For instance, various volatile esters are key components of the scents of fruits and flowers, guiding herbivorous insects and pollinators. The African palm weevil (Rhynchophorus phoenicis), for example, is attracted to a blend of volatile esters from its host plant, the oil palm (Elaeis guineensis). The presence of ethyl acetate (B1210297) in this mixture triggers the release of an aggregation pheromone by male weevils, attracting both sexes for mating nih.gov. Similarly, male orchid bees utilize mixtures of terpenoids and other volatiles, including esters, from orchids as pheromones nih.gov.

Given its volatility and ester structure, it is plausible that this compound could elicit behavioral responses in insects if introduced into their environment. The specific behavioral outcome would depend on the insect species and the context in which the compound is encountered. Research on fruit flies like Bactrocera dorsalis has shown that blends of different esters and other volatile compounds can be formulated to create selective lures, highlighting the nuanced role of specific ester structures in insect attraction researchgate.net.

Table 1: Examples of Esters as Semiochemicals in Insect-Plant Interactions

| Ester Compound | Role | Interacting Organisms |

| Ethyl acetate | Kairomone/Pheromone precursor | Oil palm (Elaeis guineensis) and African palm weevil (Rhynchophorus phoenicis) nih.gov |

| Acetic acid propyl ester | Attractant | Mediterranean fruit fly (Ceratitis capitata) researchgate.net |

| (E)-β-farnesene | Repellent (Aphid alarm pheromone) | Aphids (e.g., Sitobion avenae) and various plants scielo.org.mx |

| Methyl salicylate | Attractant for natural enemies | Herbivore-damaged plants and predatory insects oup.com |

Metabolic Fate and Enzymatic Transformations in Non-Mammalian Organisms (e.g., microbial, insect, plant metabolism)

The metabolic fate of this compound in non-mammalian organisms has not been specifically studied. However, the biotransformation of esters is a common process in microbes, insects, and plants, often involving enzymatic hydrolysis or transesterification.

Microbial Metabolism: Microorganisms, particularly bacteria and fungi, are known to produce and degrade a wide array of esters researchgate.net. The primary mechanism for ester degradation is hydrolysis, catalyzed by esterases and lipases, which cleaves the ester bond to yield an alcohol (4-methylpentanol) and a carboxylic acid (2-methylcrotonic acid). These products can then be further assimilated into central metabolic pathways. For example, many soil bacteria and fungi can utilize volatile organic compounds, including esters, as carbon sources nih.govfrontiersin.org. The biotransformation of terpene esters by fungi has been shown to produce a variety of more biologically active compounds reseaprojournals.comnih.gov.

Insect Metabolism: Insects possess a range of metabolic enzymes, including esterases, that are crucial for detoxifying xenobiotics and processing dietary components nih.gov. If ingested, this compound would likely be hydrolyzed in the insect gut. The resulting 4-methylpentanol and 2-methylcrotonic acid could then be further metabolized or excreted. The efficiency of this process would vary significantly between insect species.

Plant Metabolism: Plants themselves produce a vast diversity of esters, and also have the enzymatic machinery to modify them mpg.denih.gov. While it is unlikely for a plant to encounter a synthetic compound like this compound, if it were introduced, plant esterases could potentially hydrolyze it. Fatty acid methyl esters (FAMEs), for example, can penetrate the plant cuticle and have been investigated as adjuvants for herbicide delivery researchgate.net.

Interaction with Non-Human Chemoreceptors and Olfactory Systems

The perception of volatile compounds in insects is mediated by chemoreceptors located on their antennae and maxillary palps nih.gov. These receptors are broadly classified into Odorant Receptors (ORs) and Ionotropic Receptors (IRs) nih.govnih.gov.

Esters are a major class of odorants detected by insect ORs. In the fruit fly, Drosophila melanogaster, specific ORs are tuned to detect different esters, which helps the fly to locate ripe fruit. For instance, the attraction of Drosophila larvae to ethyl acetate is dependent on the Or42b odorant receptor and the Orco co-receptor nih.gov. The olfactory systems of insects are highly sensitive and can differentiate between closely related ester structures, allowing them to make critical decisions about food sources, mates, and oviposition sites nih.govnih.gov.

Given that other branched-chain esters are known to activate insect olfactory neurons, it is highly probable that this compound would interact with specific chemoreceptors in certain insect species. The nature of the interaction—attraction or repulsion—would depend on the specific receptor activated and the neural circuits it is connected to. The complexity of the insect olfactory system, which often involves the integration of signals from multiple receptors, makes it difficult to predict the behavioral outcome without experimental data nih.govscienceopen.com.

Biosynthetic Origins and Enzymatic Machinery in Naturally Occurring Analogues (if any)

As this compound is not known to occur naturally nih.gov, it has no direct biosynthetic pathway. However, the biosynthesis of its structural components—a branched-chain alcohol and a crotonate derivative—and the ester linkage itself are well-understood processes in nature.

Biosynthesis of Volatile Esters: The formation of volatile esters in plants and microbes typically involves the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs) bohrium.com. The substrates for these enzymes are derived from various metabolic pathways. Alcohols often originate from amino acid metabolism or the lipoxygenase pathway, while acyl-CoAs are products of fatty acid or amino acid catabolism scielo.org.mxoup.com.

Enzymatic Synthesis: The enzymatic synthesis of various esters, including flavor esters, is a well-established biotechnological process. Lipases and esterases are commonly used as biocatalysts for this purpose nih.govnih.govijsr.net. These enzymes can catalyze esterification (the reaction between an alcohol and a carboxylic acid) or transesterification (the exchange of the alcohol or acid moiety of an ester) researchgate.netcapes.gov.br. Lipases from microbial sources such as Candida antarctica and Aspergillus niger have been successfully used to synthesize a wide range of esters under mild, environmentally friendly conditions nih.govacs.orgnih.gov. The synthesis of this compound itself is achieved through the esterification of 2-methylcrotonic acid with 4-methylpentanol nih.gov.

Role in Microbial Communication and Substrate Utilization

Microorganisms communicate and interact through the production of a diverse array of microbial volatile organic compounds (mVOCs), which include alcohols, ketones, terpenes, and esters frontiersin.orgnih.govfrontiersin.org. These volatile signals can mediate both intra- and inter-species interactions, including those between bacteria and fungi nih.govpnas.org.

While a specific role for this compound in microbial communication is unknown, other esters are known to be involved in such processes. For example, some bacteria and fungi release volatile esters that can inhibit the growth of competing microbes researchgate.net. Conversely, certain fungal VOCs can influence the expression of genes in bacteria nih.gov.

The production of volatile esters can also be a byproduct of metabolism, and these compounds can serve as a carbon source for other microorganisms in the vicinity nih.govnih.gov. The ability to utilize a specific ester like this compound would depend on the presence of appropriate esterase enzymes in the microbe. The intricate network of chemical communication in microbial communities suggests that the introduction of a novel volatile ester could potentially influence these interactions, although the specific effects remain to be investigated frontiersin.orgnih.gov.

Advanced Analytical Methodologies for Detection and Quantification of 4 Methylpentyl 2 Methylcrotonate in Complex Systems

Optimized Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and highly effective technique for the analysis of volatile and semi-volatile compounds like 4-methylpentyl 2-methylcrotonate. ajpaonline.com Its high chromatographic resolution and sensitive detection capabilities make it ideal for trace-level analysis and the differentiation of isomers.

Detailed Research Findings: The optimization of a GC-MS method for this compound would involve careful selection of the capillary column, temperature programming, and mass spectrometer parameters. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation of the target analyte from other volatile components in a sample.

For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode is crucial. By monitoring specific ions characteristic of this compound, the signal-to-noise ratio can be significantly enhanced, allowing for detection at parts-per-billion (ppb) levels or lower. Key fragment ions for this compound would likely include those resulting from the cleavage of the ester bond and fragmentation of the alkyl chains.

Isomer identification, a critical aspect due to the various structural possibilities of both the pentyl and crotonate moieties, can be addressed by achieving baseline separation of the isomers on the GC column. The mass spectra of isomers are often very similar, making chromatographic separation the definitive identification tool. The retention times of the different isomers would be the primary identifier.

Table 1: Hypothetical GC-MS Method Parameters for this compound Analysis

| Parameter | Value |

| GC System | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) and SIM |

| SIM Ions | To be determined from the mass spectrum of a pure standard |

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection Techniques (e.g., UV-Vis, RI, CAD)

While GC-MS is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile derivatives or when direct analysis of a liquid sample is preferred. The challenge with analyzing this compound by HPLC lies in its lack of a strong chromophore, making detection by standard UV-Vis detectors difficult.

Detailed Research Findings: To overcome this limitation, advanced detection techniques are necessary. A Refractive Index (RI) detector can be employed, as it is a universal detector that responds to changes in the refractive index of the mobile phase due to the presence of the analyte. However, RI detection is sensitive to temperature and pressure fluctuations and is not suitable for gradient elution.

A more robust and sensitive option is the Charged Aerosol Detector (CAD). CAD is a mass-based detector that is independent of the analyte's optical properties. It provides a near-universal response for non-volatile and semi-volatile compounds and is compatible with gradient elution, offering greater flexibility in method development.

An HPLC method for this compound would likely utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Table 2: Illustrative HPLC-CAD Method Parameters for this compound

| Parameter | Value |

| HPLC System | |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| CAD Detector | |

| Nebulizer Temp. | 35 °C |

| Evaporation Temp. | Set for optimal signal-to-noise |

| Power Function | To be optimized |

Developments in Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The analysis of this compound in complex environmental and biological matrices requires efficient sample preparation to isolate the analyte and remove interfering substances.

Detailed Research Findings: For environmental water samples, solid-phase microextraction (SPME) is a powerful, solvent-free technique. A fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) can be exposed to the headspace above the sample or directly immersed in it to adsorb the volatile ester. The fiber is then desorbed in the hot inlet of a GC-MS for analysis. nih.gov

In biological matrices such as plasma or urine, which are more complex, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. LLE with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can effectively extract the ester. For SPE, a C18 or polymeric sorbent can be used to retain the analyte, which is then eluted with a small volume of an organic solvent. These techniques not only concentrate the analyte but also significantly clean up the sample, reducing matrix effects during analysis. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis in food, could also be adapted for the extraction of this compound from solid or semi-solid samples.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Quantification and Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct and absolute quantification of a substance without the need for an identical reference standard for calibration. chromatographytoday.com This makes it an invaluable tool for purity assessment of synthesized this compound.

Detailed Research Findings: In a ¹H-qNMR experiment, the purity of this compound can be determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration. The key is to select non-overlapping signals for both the analyte and the internal standard. For this compound, the signals from the vinylic proton or the protons on the carbon adjacent to the oxygen of the ester group could be suitable for quantification.

The accuracy of qNMR is highly dependent on the experimental parameters, such as the relaxation delay (D1), which must be at least five times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure full relaxation and accurate integration.

Table 3: Example Parameters for Purity Assessment of this compound by ¹H-qNMR

| Parameter | Value/Description |

| Spectrometer | 400 MHz or higher |

| Solvent | CDCl₃ or other suitable deuterated solvent |

| Internal Standard | Maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene, or other certified standard |

| Analyte Signal | e.g., quartet of the vinylic proton |

| Internal Standard Signal | e.g., singlet of the aromatic protons |

| Pulse Angle | 30° or 90° (with appropriate relaxation delay) |

| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) |

| Number of Scans | 16 or higher for good signal-to-noise |

Implementation of Hyphenated Techniques and Microfluidic Systems for Enhanced Analytical Performance

The coupling of different analytical techniques, known as hyphenation, can provide enhanced analytical capabilities for complex samples. ijarnd.comnih.gov Furthermore, the miniaturization of analytical systems using microfluidics offers advantages in terms of sample and reagent consumption, analysis speed, and automation.

Detailed Research Findings: For a comprehensive analysis of volatile compounds in a highly complex matrix, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers unparalleled separation power. This technique would be particularly useful for resolving this compound from a multitude of other structurally similar compounds in natural extracts or fragrance formulations.

Microfluidic devices, or "lab-on-a-chip" systems, can be designed to perform sample preparation steps such as extraction and derivatization online, prior to injection into a GC or HPLC system. A microfluidic system could potentially automate the SPME or LLE of this compound, reducing analysis time and improving reproducibility. While the development of such systems for this specific ester may not be widespread, the principles have been demonstrated for similar classes of compounds, such as fatty acid esters.

Derivatization Chemistry and Chemical Modifications of 4 Methylpentyl 2 Methylcrotonate

Transformations at the Ester Linkage: Transesterification, Alcoholysis, and Aminolysis

The ester group in 4-methylpentyl 2-methylcrotonate is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. This reactivity is central to transesterification, alcoholysis, and aminolysis reactions.

Transesterification and Alcoholysis:

Transesterification, or alcoholysis, involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. masterorganicchemistry.comlibretexts.org In the case of this compound, this would involve the displacement of the 4-methylpentan-2-ol moiety by another alcohol. The reaction is an equilibrium process, and to drive it to completion, a large excess of the reacting alcohol is often used as the solvent. masterorganicchemistry.comlibretexts.org

Both primary and secondary alcohols can be used for transesterification. nih.govorganic-chemistry.org For instance, boric acid has been shown to be an effective catalyst for the transesterification of β-keto esters with a range of primary and secondary alcohols, although tertiary alcohols were found to be unreactive under these conditions. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as potent organocatalysts for the transesterification of various esters, including those with secondary alcohols. organic-chemistry.org

Table 1: Examples of Catalysts for Transesterification of Esters with Secondary Alcohols

| Catalyst | Substrate Example | Alcohol | Conditions | Yield | Reference |

| Boric Acid | Ethyl Acetoacetate | Isopropanol | Reflux | High | nih.gov |

| N-Heterocyclic Carbene | Various Esters | Secondary Alcohols | Room Temperature | Good | organic-chemistry.org |

| Yttrium Cluster | Various Esters | Secondary Alcohols | Reflux in Ethyl Acetate (B1210297) | Very Good | organic-chemistry.org |

This table presents data for analogous reactions, as specific data for this compound was not available.

Aminolysis:

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. youtube.com This reaction typically requires more forcing conditions than alcoholysis due to the lower nucleophilicity of amines compared to alkoxides. The reaction of this compound with a primary or secondary amine would yield N-substituted 2-methylcrotonamides and 4-methylpentan-2-ol. Computational studies on the aminolysis of a β-hydroxy-α,β-unsaturated ester suggest a stepwise pathway via an α-oxo ketene (B1206846) intermediate can be favorable. nih.gov

Chemical Modifications of the 4-Methylpentyl Alkyl Chain

The 4-methylpentyl alkyl chain is largely unreactive due to the presence of only C-C and C-H single bonds. Modifications would typically require harsh conditions, such as free-radical halogenation, which would likely be unselective and could also affect the double bond in the crotonate moiety. A more targeted approach would involve starting with a pre-functionalized alcohol, such as a halogenated or hydroxylated 4-methylpentanol, and then forming the ester with 2-methylcrotonic acid. For example, methods for the synthesis of 2-bromo-4-methylpentane (B50952) from 4-methylpentan-2-ol using reagents like PBr3 or triphenylphosphine/CBr4 are known, which could then be used in further synthetic steps. chemicalforums.com

Reactions Involving the 2-Methylcrotonate Unsaturated System (e.g., hydrogenation, epoxidation, cycloaddition reactions)

The carbon-carbon double bond in the 2-methylcrotonate portion of the molecule is a key site for a variety of addition reactions.

Hydrogenation:

The double bond can be selectively reduced to yield 4-methylpentyl 2-methylbutanoate. This transformation is typically achieved through catalytic hydrogenation. A variety of catalysts can be employed for the selective hydrogenation of α,β-unsaturated esters. For instance, magnesium in methanol (B129727) has been shown to selectively reduce the double bond of α,β-unsaturated esters in the presence of other isolated double bonds. nih.gov For aromatic ketones, rhodium nanoparticles on a supported ionic liquid phase have demonstrated high selectivity for either hydrogenation of the keto group or hydrodeoxygenation, depending on the reaction conditions. nih.gov

Epoxidation:

The double bond can be converted into an epoxide ring, forming 4-methylpentyl 2-methyl-2,3-epoxybutanoate. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic methods. The epoxidation of electron-deficient alkenes, such as α,β-unsaturated esters, can be challenging but has been accomplished using various catalytic systems. researchgate.net The epoxidation of fatty acid methyl esters has been successfully carried out using hydrogen peroxide and formic acid, or with heterogeneous catalysts like titanium-grafted silicas. researchgate.netmdpi.comgoogle.com

Table 2: Examples of Epoxidation Reactions of Unsaturated Esters

| Substrate | Oxidant | Catalyst | Conditions | Outcome | Reference |

| Methyl Oleate | tert-Butylhydroperoxide | Ti-MCM-41 | - | High conversion, excellent selectivity | researchgate.net |

| Fatty Acid Methyl Esters | H2O2 / Formic Acid | None | 20-75 °C | Good yield of epoxidized esters | google.com |

| Terpenes (e.g., Limonene) | H2O2 / Acetone (in situ DMDO) | Cetyltrimethylammonium hydrogen sulfate | Microemulsion | Rapid epoxidation | mdpi.com |

This table presents data for analogous reactions, as specific data for this compound was not available.

Cycloaddition Reactions:

The 2-methylcrotonate system can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. dtu.dknih.gov The reactivity of the dienophile is enhanced by the electron-withdrawing ester group. For example, methyl 2-oxobut-3-enoate, a related α,β-unsaturated ketoester, has been shown to undergo Diels-Alder reactions with various 1,3-dienes. dtu.dk The use of bifunctional phosphine (B1218219) ligands in gold-catalyzed cycloisomerization of enynyl esters can lead to the formation of cyclopentadienyl (B1206354) esters that readily participate in Diels-Alder reactions. escholarship.org

Synthesis and Characterization of Stereoisomeric and Chiral Analogues

This compound possesses two potential sources of stereoisomerism. The 4-methylpentan-2-ol portion has a chiral center at the carbon bearing the hydroxyl group, which can exist as either the (R)- or (S)-enantiomer. The 2-methylcrotonate portion can exist as either the (E)- or (Z)-isomer with respect to the double bond.

The synthesis of specific stereoisomers of this compound would require the use of stereochemically pure starting materials.

Synthesis of Chiral 4-Methylpentan-2-ol: Enantiomerically pure (R)- and (S)-4-methylpentan-2-ol can be synthesized through various asymmetric methods. One approach involves the asymmetric reduction of 4-methyl-2-pentanone. Alternatively, resolution of racemic 4-methylpentan-2-ol can be achieved. For example, the synthesis of all four stereoisomers of 4-methyl-3-heptanol (B77350) has been accomplished, demonstrating methods that could be adapted for 4-methylpentan-2-ol. researchgate.net

Synthesis of (E)- and (Z)-2-Methylcrotonic Acid: The (E)-isomer (tiglic acid) and the (Z)-isomer (angelic acid) are naturally occurring and can also be synthesized. For example, industrial preparation of tiglic acid ((E)-2-methylcrotonic acid) has been reported. organic-chemistry.org The stereoselective synthesis of α,β-unsaturated esters can be achieved through various methods, such as the Horner-Wadsworth-Emmons reaction, which generally favors the (E)-isomer. organic-chemistry.org

By combining a specific enantiomer of 4-methylpentan-2-ol with a specific isomer of 2-methylcrotonic acid (or its acyl chloride/anhydride), one can synthesize any of the four possible stereoisomers of this compound. Characterization of these stereoisomers would rely on techniques such as chiral chromatography (for enantiomers) and NMR spectroscopy (to distinguish diastereomers and E/Z isomers).

Catalyst Development for Selective Derivatization Processes

The development of selective catalysts is crucial for controlling the outcome of reactions on a bifunctional molecule like this compound.

For Ester-Based Reactions: As mentioned, NHCs and various metal-based catalysts are effective for transesterification. organic-chemistry.org The choice of catalyst can influence selectivity, particularly when other functional groups are present.

For Alkene-Based Reactions:

Hydrogenation: The selective hydrogenation of the C=C bond over the C=O group is a common challenge. Catalysts based on metals like palladium, platinum, and rhodium are often used. nih.gov The support and ligands can be tuned to enhance selectivity. For example, bifunctional metal-acid catalysts have been studied for ester reduction, where the metal and acid sites work in concert. illinois.edu

Epoxidation: Heterogeneous catalysts, such as titanium-silicates, offer advantages in terms of reusability and simplified work-up procedures. researchgate.net Chiral catalysts can be employed for asymmetric epoxidation to produce enantiomerically enriched products.

Cycloaddition: Lewis acids are often used to catalyze Diels-Alder reactions by activating the dienophile. escholarship.org Chiral Lewis acids can induce enantioselectivity in the cycloaddition.

The development of bifunctional catalysts that can facilitate cascade reactions or selectively target one functional group in the presence of the other is an active area of research. nih.govwordpress.comnih.gov For example, a single catalyst that could first promote a Diels-Alder reaction on the alkene and then an intramolecular transesterification would be highly valuable for generating complex molecular architectures.

Conclusion and Future Research Trajectories

Identification of Knowledge Gaps in the Academic Understanding of 4-Methylpentyl 2-Methylcrotonate

A thorough analysis of existing literature underscores several key areas where our understanding of this compound is deficient. These knowledge gaps represent fertile ground for future research endeavors.

Limited Physicochemical Characterization: While basic properties such as molecular weight and formula are known, a detailed experimental characterization of its physicochemical properties is lacking. thegoodscentscompany.comflavscents.com This includes, but is not limited to, experimentally determined boiling and melting points, vapor pressure, and solubility in various solvents. thegoodscentscompany.comflavscents.com Such fundamental data is crucial for any potential application or further study.

Natural Occurrence and Biosynthesis: There is currently no definitive evidence to suggest that this compound occurs naturally. flavscents.com Investigations into its potential presence in essential oils, fruits, or other natural sources could unveil novel biosynthetic pathways and ecological roles.

Spectroscopic and Analytical Data: Comprehensive spectroscopic data, including detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, are not readily available in public databases. Such information is fundamental for unambiguous identification and quality control.

Biological Activity and Toxicological Profile: The biological activities of this compound remain unexplored. Studies are needed to assess its potential as a signaling molecule, a precursor for other compounds, or its impact on biological systems. A comprehensive toxicological assessment is also a prerequisite for considering any application where human or environmental exposure is possible.

Reactivity and Degradation Pathways: Beyond the general understanding of ester hydrolysis, the specific reactivity of this compound under various conditions (e.g., thermal, photochemical, enzymatic) has not been investigated. Understanding its degradation products is essential for environmental fate assessment.

Prospects for Interdisciplinary Research and Emerging Methodologies

The study of this compound and other crotonate esters can be significantly advanced through the integration of multiple scientific disciplines and the application of cutting-edge research methodologies.

Computational Chemistry and Molecular Modeling: In the absence of extensive experimental data, computational methods can provide valuable insights into the molecule's conformational analysis, electronic structure, and potential interactions with biological targets. These theoretical predictions can guide and rationalize future experimental work.

Materials Science and Polymer Chemistry: Recent research has highlighted the potential of crotonate esters in the development of degradable copolymers. nih.govresearchgate.netnih.govfigshare.com Specifically, the copolymerization of crotonate esters with monomers like 2-methylen-1,3-dioxepane (MDO) can lead to polymers with tunable properties and controlled degradability. nih.govresearchgate.netnih.govfigshare.com Investigating the incorporation of this compound into such polymer backbones could yield novel materials with specific thermal or mechanical properties. The structure of the alkyl group in the ester can influence the glass transition temperature of the resulting copolymer. nih.gov

Flavor and Fragrance Chemistry: While some related esters are used in the flavor and fragrance industry, the organoleptic properties of this compound have not been formally evaluated. thegoodscentscompany.comnih.gov A systematic sensory analysis in conjunction with gas chromatography-olfactometry (GC-O) could determine its potential as a novel aroma compound.

Biocatalysis and Green Chemistry: The synthesis of this compound can be made more sustainable through the use of enzymatic catalysts (lipases) instead of traditional acid catalysts. ontosight.ai This approach aligns with the principles of green chemistry by reducing waste and employing milder reaction conditions.

Strategic Directions for Future Research in Crotonate Ester Chemistry

To build a more comprehensive understanding of this compound and the wider family of crotonate esters, future research should be directed towards several key areas:

Systematic Synthesis and Characterization: A systematic library of crotonate esters with varying alcohol moieties should be synthesized and thoroughly characterized. This would allow for a better understanding of structure-property relationships.

Polymerization and Material Development: Further exploration of the copolymerization of crotonate esters is a promising avenue. nih.govresearchgate.netnih.govfigshare.com Research should focus on expanding the range of comonomers and investigating the properties of the resulting degradable polymers for applications in packaging, agriculture, and biomedicine.

Exploration of Biological Functions: A concerted effort should be made to screen this compound and other crotonate esters for various biological activities, including antimicrobial, insecticidal, and pheromonal effects.

Development of Analytical Methods: Robust and sensitive analytical methods for the detection and quantification of this compound in complex matrices need to be developed and validated.

Environmental Fate and Ecotoxicology: As the potential applications of crotonate esters expand, it is imperative to study their environmental persistence, degradation pathways, and potential impact on ecosystems.

Q & A

Q. What are the standard synthetic routes for preparing 4-methylpentyl 2-methylcrotonate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 2-methylcrotonic acid with 4-methylpentanol. A typical protocol involves refluxing equimolar amounts of the acid and alcohol in toluene with a catalytic amount of sulfuric acid (0.5–1 mol%) under Dean-Stark conditions to remove water. Purity is enhanced by fractional distillation under reduced pressure (e.g., 80–100°C at 15 mmHg). Reaction progress should be monitored by thin-layer chromatography (TLC) or GC-MS to confirm ester formation. For reproducibility, maintain strict control of temperature, solvent dryness, and catalyst concentration .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral benchmarks should researchers expect?

- Methodological Answer :

- NMR : In H NMR, expect signals at δ 5.7–6.2 ppm (olefinic protons from the crotonate moiety) and δ 0.8–1.5 ppm (methyl and pentyl chain protons). C NMR should show carbonyl resonance near δ 165–170 ppm and olefinic carbons at δ 120–130 ppm.

- GC-MS : A molecular ion peak at m/z 184 (calculated for CHO) with fragmentation patterns corresponding to the loss of the pentyl group (m/z 99) or crotonate moiety (m/z 85).

- IR : Strong absorption bands at 1710–1740 cm (ester C=O) and 1630–1680 cm (C=C stretching). Cross-validate results with spectral databases or synthesized analogs like ethyl 2-methylcrotonate .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Use a factorial design of experiments (DoE) to isolate variables affecting yield, such as catalyst type (e.g., sulfuric acid vs. p-toluenesulfonic acid), temperature, and solvent polarity. For example:

- Factor 1 : Catalyst loading (0.5–2 mol%).

- Factor 2 : Reaction time (4–12 hours).

- Response : Yield measured via GC-MS with internal standards.